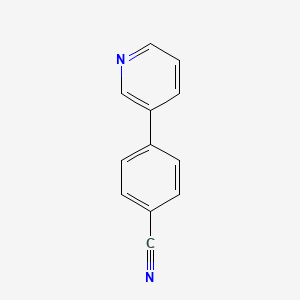

4-(Pyridin-3-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyridin-3-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSLIWQSMSAADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363916 | |

| Record name | 4-(Pyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294648-03-6 | |

| Record name | 4-(Pyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Pyridin-3-yl)benzonitrile CAS number 294648-03-6

An In-depth Technical Guide to 4-(Pyridin-3-yl)benzonitrile (CAS: 294648-03-6)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and material science industries. The document delineates its fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol via Suzuki-Miyaura cross-coupling, and explores its critical role as a molecular scaffold in modern drug discovery. By synthesizing data from established chemical databases and peer-reviewed literature, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a biaryl molecule composed of a pyridine ring linked to a benzonitrile moiety. This specific arrangement of aromatic systems confers a unique set of electronic and steric properties, establishing it as a "privileged structure" in medicinal chemistry. The pyridine nitrogen introduces a hydrogen bond acceptor site and can improve the aqueous solubility and metabolic stability of a parent molecule, while the benzonitrile group is a versatile pharmacophore known to mimic carbonyls and other polar functionalities through hydrogen bonding.[1][2]

The structural rigidity of the biaryl core provides a defined vector for substituents, allowing for precise orientation of functional groups within a biological target's binding site. Its derivatives have been explored in the development of inhibitors for various enzyme classes, including kinases and dipeptidyl peptidase-4 (DPP-4), highlighting its utility in crafting targeted therapeutics.[3][4]

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| CAS Number | 294648-03-6 | [5][6][7] |

| Molecular Formula | C₁₂H₈N₂ | [5][6][8] |

| Molecular Weight | 180.21 g/mol | [5][6][8] |

| IUPAC Name | This compound | [5][8] |

| Appearance | Yellow to white solid | [9] |

| Purity | Typically ≥97% | [8] |

| SMILES | N#CC1=CC=C(C2=CC=CN=C2)C=C1 | [6] |

| InChIKey | GJSLIWQSMSAADF-UHFFFAOYSA-N | [5] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and benzene rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This method is widely favored in both academic and industrial settings due to its high functional group tolerance, generally high yields, and the commercial availability of the requisite starting materials.[10]

The core principle involves the reaction of an organoboron species (3-pyridinylboronic acid) with an aryl halide (4-bromobenzonitrile) in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Caption: Workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous biaryl syntheses and should be performed by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10]

Materials:

-

3-Pyridinylboronic acid (1.0 eq)

-

4-Bromobenzonitrile (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile, 3-pyridinylboronic acid, and potassium carbonate.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.

-

Inerting: Sparge the mixture with a stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask. The choice of a Pd(0) source is critical for initiating the catalytic cycle via oxidative addition with the aryl bromide.[12]

-

Heating: Heat the reaction mixture to 85-90 °C in an oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), typically using a mobile phase like 1:1 ethyl acetate/hexanes, until the starting aryl bromide spot is consumed (usually 4-6 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The repeated extractions ensure maximum recovery of the organic-soluble product.

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.[10]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery

The nitrile moiety is a powerful pharmacophore that can significantly influence a molecule's biological activity.[2] In this compound, its key roles include:

-

Hydrogen Bond Acceptor: The nitrile nitrogen can act as a potent hydrogen bond acceptor, mimicking the interaction of carbonyl groups found in endogenous ligands. This has been successfully exploited in the design of non-steroidal aromatase inhibitors where the nitrile interacts with the enzyme's active site.[2]

-

Metabolic Stability: The C≡N triple bond is generally resistant to metabolic degradation, offering an advantage over more labile functional groups.

-

Bioisostere: The benzonitrile group can serve as a bioisosteric replacement for other functionalities, such as amides, pyridines, or phenol rings, to modulate physicochemical properties like polarity and cell permeability while maintaining or improving biological activity.[1][13]

This scaffold is a key intermediate in the synthesis of more complex molecules. For instance, the core structure is related to that found in tyrosine kinase inhibitors like Nilotinib and Imatinib, where a central pyridinyl-pyrimidine biaryl system is crucial for activity.[14] The synthetic strategies used to create this compound are directly applicable to the construction of these and other complex pharmaceutical agents.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care.[7]

-

General Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[15][16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry place.[8][18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound stands out as a high-value molecular scaffold for scientific research and development. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling, and its inherent chemical properties make it an attractive starting point for constructing complex, biologically active molecules. The strategic combination of a pyridine ring and a benzonitrile moiety provides a powerful toolkit for medicinal chemists aiming to optimize ligand-target interactions, enhance pharmacokinetic profiles, and ultimately discover next-generation therapeutics.

References

-

PubChem. This compound | C12H8N2 | CID 1515242. [Link]

-

Appchem. This compound | 294648-03-6 | C12H8N2. [Link]

-

Hoffman Fine Chemicals. CAS 294648-03-6 | 4-(Pyridine-3-yl)benzonitrile | MFCD04116307. [Link]

-

Tetrahedron. 294648-03-6 | 4-(3-Pyridyl)benzonitrile. [Link]

-

PubChem. 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile. [Link]

-

PubChem. Benzonitrile, 4-(5-propyl-2-pyridinyl)-. [Link]

-

MDPI. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. [Link]

-

Loba Chemie. 4-NITROBENZONITRILE EXTRA PURE - Safety Data Sheet. [Link]

-

ResearchGate. (PDF) 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. [Link]

-

Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Cole-Parmer. Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile. [Link]

-

ResearchGate. A three-step strategy for the conversion of pyridines into benzonitriles. [Link]

-

PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

PubChemLite. 4-(pyridin-3-yloxy)benzonitrile (C12H8N2O). [Link]

-

PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

PubChem. 3-(Pyridin-4-yl-acetyl)-benzonitrile | C14H10N2O | CID 67184353. [Link]

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. brieflands.com [brieflands.com]

- 5. This compound | C12H8N2 | CID 1515242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. appchemical.com [appchemical.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 4-Pyridin-3-ylbenzonitrile 97% | CAS: 294648-03-6 | AChemBlock [achemblock.com]

- 9. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 14. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 15. aksci.com [aksci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

- 18. lobachemie.com [lobachemie.com]

A Comprehensive Technical Guide to 4-(Pyridin-3-yl)benzonitrile for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design of novel and effective compounds. Among the vast arsenal of available synthons, heterocyclic scaffolds, particularly those containing the pyridine moiety, have consistently demonstrated their value. This guide provides an in-depth technical exploration of 4-(Pyridin-3-yl)benzonitrile, a compound of significant interest due to its unique electronic and structural characteristics. This document moves beyond a simple recitation of facts, offering a Senior Application Scientist’s perspective on the causality behind experimental choices and the practical application of this versatile molecule. The information herein is meticulously curated to be a self-validating resource, empowering researchers to confidently integrate this compound into their discovery and development workflows.

Core Compound Identification and Structure

Accurate identification is the bedrock of all scientific inquiry. This compound is most reliably identified by its CAS number. While multiple CAS numbers may be encountered in various databases, the most frequently cited and validated is CAS No: 294648-03-6 .[1][2][3][4]

-

Synonyms: 3-(4-Cyanophenyl)pyridine, 4-(3-Pyridyl)benzonitrile[2]

-

Molecular Weight: 180.21 g/mol [3]

The molecule's architecture, a pyridine ring linked to a benzonitrile unit, imparts a rigid and largely planar conformation. This structural rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a biological target. The electron-withdrawing nature of both the pyridine nitrogen and the nitrile group significantly influences the molecule's electronic distribution and reactivity.

Caption: 2D chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in various experimental and biological systems. The following table summarizes its key properties.

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 359.8 ± 22.0 °C | |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | |

| pKa (Predicted) | 3.53 ± 0.10 | |

| LogP (Predicted) | 2.56 | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | [5] |

Synthesis and Reactivity: Enabling Discovery

The construction of the biaryl scaffold of this compound is most efficiently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the method of choice. This approach offers high yields, excellent functional group tolerance, and readily available starting materials.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, step-by-step method for the laboratory-scale synthesis of this compound. The choice of a palladium catalyst and a suitable base is critical for achieving high conversion and minimizing side products.

Materials:

-

3-Bromopyridine or 3-chloropyridine

-

4-Cyanophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromopyridine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.

-

Inerting the Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Chemical Reactivity

The reactivity of this compound is a composite of its constituent functional groups:

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or N-alkylated. The ring can also undergo N-oxidation. It is a key hydrogen bond acceptor in biological contexts.

-

Nitrile Group: The nitrile functionality is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles. This versatility allows for late-stage diversification of drug candidates.

Applications in Drug Discovery and Materials Science

The structural and electronic features of this compound make it a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[6] Benzonitriles, in general, are recognized as effective bioisosteres for pyridines, mimicking their hydrogen-bond accepting properties.[7]

Kinase Inhibitors

The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases, a common feature of type I and type II kinase inhibitors. The benzonitrile moiety can occupy adjacent hydrophobic pockets and its nitrile group can act as an additional hydrogen bond acceptor.

Other Therapeutic Areas

Beyond kinase inhibition, this scaffold has been explored in a range of other therapeutic targets. Its rigid nature and defined vectoral properties make it an ideal starting point for fragment-based drug discovery (FBDD) campaigns.

Materials Science

The aromatic, electron-deficient nature of this compound, combined with its thermal stability, makes it a candidate for incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and as a component of thermally stable polymers.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10]

-

Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[11]

-

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, seek medical attention.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value molecular building block with a compelling profile for applications in drug discovery and materials science. Its straightforward and efficient synthesis, coupled with the versatile reactivity of its pyridine and nitrile functionalities, provides a robust platform for the design and synthesis of novel chemical entities. The insights and protocols presented in this guide are intended to equip researchers with the foundational knowledge required to harness the full potential of this important scaffold in their scientific endeavors.

References

-

Appchem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Capot Chemical. (2015, December 22). MSDS of 4-Pyridin-3-yl-Benzoic Acid. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). A three-step strategy for the conversion of pyridines into benzonitriles. Retrieved January 11, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved January 11, 2026, from [Link]

-

MDPI. (2022, November 3). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Retrieved January 11, 2026, from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound | C12H8N2 | CID 1515242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pyridin-3-ylbenzonitrile 97% | CAS: 294648-03-6 | AChemBlock [achemblock.com]

- 4. 294648-03-6|this compound|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. capotchem.com [capotchem.com]

An In-depth Technical Guide to 4-(Pyridin-3-yl)benzonitrile: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(Pyridin-3-yl)benzonitrile, a heterocyclic molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, synthesis, spectroscopic characterization, and its emerging relevance in medicinal chemistry, particularly as a scaffold for kinase inhibitors.

Core Molecular Attributes of this compound

This compound is a bi-aryl compound featuring a pyridine ring linked to a benzonitrile moiety. This specific arrangement of aromatic systems and the presence of a nitrogen atom in the pyridine ring, along with the electron-withdrawing nitrile group, confer unique physicochemical properties that are attractive for drug design.

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈N₂ | [1][2] |

| Molecular Weight | 180.21 g/mol | [2] |

| CAS Number | 294648-03-6 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(3-pyridyl)benzonitrile | [1] |

The structural formula and a 3D representation of the molecule are depicted below, illustrating the planar relationship between the two aromatic rings.

Caption: 2D representation of this compound.

Synthesis of this compound: A Methodological Approach

The construction of the C-C bond between the pyridine and benzonitrile rings is a key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for this transformation, offering high yields and functional group tolerance.[3]

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general and reliable method for the synthesis of this compound from commercially available starting materials.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-cyanophenylboronic acid (1.2 mmol), 3-bromopyridine (1.0 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Solvent Addition and Degassing: Add a degassed solvent mixture, for example, a 3:1:1 mixture of toluene, ethanol, and water (10 mL). The mixture is then thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

-

Reaction: The reaction mixture is heated to reflux (typically around 80-100 °C) and stirred vigorously under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of closely related structures.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the protons on both the pyridine and benzonitrile rings. The aromatic region (typically δ 7.0-9.0 ppm) will be complex due to the coupling between adjacent protons.

-

Pyridine Ring Protons: Expect four distinct signals, likely multiplets, corresponding to the protons at the 2, 4, 5, and 6-positions of the pyridine ring. The proton at the 2-position, being adjacent to the nitrogen, is expected to be the most downfield.

-

Benzonitrile Ring Protons: Two doublets are anticipated, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Nitrile Carbon: A characteristic signal for the nitrile carbon (C≡N) is expected in the range of δ 115-120 ppm.

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-160 ppm) corresponding to the twelve carbon atoms of the two rings. The carbon atoms attached to the nitrogen in the pyridine ring and the carbon atom attached to the nitrile group in the benzonitrile ring will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in the molecule.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[5]

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic rings.

-

Aromatic C=C Stretch: Multiple absorption bands in the region of 1400-1600 cm⁻¹ correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.

Relevance in Drug Discovery and Potential Mechanism of Action

The pyridine and benzonitrile moieties are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds.[4][6] The combination of these two scaffolds in this compound makes it a molecule of considerable interest for drug discovery, particularly in the field of oncology.

The Role of the Pyridin-Benzonitrile Scaffold as a Kinase Inhibitor

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, kinase inhibitors have become a major class of therapeutic agents.[8] The pyridin-benzonitrile scaffold is a common feature in many potent and selective kinase inhibitors.[6]

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with key amino acid residues in the ATP-binding pocket of kinases. The benzonitrile group can also participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, further enhancing the binding affinity of the molecule to its target.[9]

Caption: A conceptual diagram illustrating the potential binding mode of this compound in a kinase active site.

Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is not extensively published, structure-activity relationship (SAR) studies on related pyridin-benzonitrile-based kinase inhibitors provide valuable insights.[10][11] Modifications to both the pyridine and benzonitrile rings can significantly impact potency and selectivity. For instance, the introduction of different substituents on either ring can modulate the electronic properties and steric profile of the molecule, leading to optimized interactions with the target kinase.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro biological assays are typically employed.

In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Representative Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (peptide or protein), ATP, and varying concentrations of this compound.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for phosphorylation of the substrate.

-

ADP Detection: After the incubation period, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the ADP generated during the kinase reaction into a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The inhibitory activity of this compound is determined by plotting the percentage of kinase activity against the compound concentration and fitting the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]

Cell-Based Proliferation Assay

To evaluate the effect of this compound on cancer cell growth, a cell proliferation assay is performed.

Representative Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion

This compound is a molecule with a compelling structural framework that holds significant promise for drug discovery. Its straightforward synthesis via established methods like the Suzuki-Miyaura coupling, combined with the known biological relevance of its constituent pyridine and benzonitrile moieties, makes it an attractive scaffold for the development of novel therapeutics, particularly kinase inhibitors. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to understand and further explore the chemistry and biology of this intriguing molecule.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302.

- Chen, X., et al. (2007). Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5944-5951.

- Gfeller, D., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4547-4552.

- Zhang, T. J., et al. (2018). Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. Chemical Biology & Drug Design, 91(2), 526-533.

- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- Zhang, H., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.

- Kanada, R., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 51, 128358.

- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.

-

Baxendale, I. R., et al. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. MDPI. Retrieved from [Link]

- Gogireddy, S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062.

- Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Kinase Inhibitors for Targeted Cancer Therapy. Molecules, 21(7), 931.

- Lee, S., & Kim, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(24), 8758.

- Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813.

- Sharma, P., et al. (2025). Kinase Inhibitors for Targeted Cancer Therapy. Current Medicinal Chemistry, 32(1).

- Scientific Reports. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.

-

PubChemLite. (n.d.). 4-amino-2-(pyridin-4-yl)benzonitrile (C12H9N3). Retrieved from [Link]

Sources

- 1. This compound | C12H8N2 | CID 1515242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Pyridin-3-ylbenzonitrile 97% | CAS: 294648-03-6 | AChemBlock [achemblock.com]

- 3. iajpr.com [iajpr.com]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-(3-pyridyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-(3-pyridyl)benzonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Negishi couplings, as well as a two-step approach involving cyanation. The guide delves into the mechanistic underpinnings of these transformations, provides detailed, field-proven experimental protocols, and offers insights into the causality behind experimental choices. Comparative data on reaction efficiency, along with visual representations of reaction mechanisms and workflows, are included to facilitate practical application.

Introduction: The Significance of 4-(3-pyridyl)benzonitrile

The biaryl scaffold containing a pyridine ring is a privileged motif in a vast array of biologically active molecules and functional materials. 4-(3-pyridyl)benzonitrile, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The unique electronic properties of the pyridine ring and the versatile reactivity of the nitrile group make it an attractive building block for creating complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of paramount importance in both academic and industrial research settings. This guide explores the most robust and widely utilized methods for its preparation.

Palladium-Catalyzed Cross-Coupling: A Powerful Tool for C-C Bond Formation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds. The two most prominent methods for the synthesis of 4-(3-pyridyl)benzonitrile are the Suzuki-Miyaura and Negishi couplings. Both reactions follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is a versatile and widely used method for carbon-carbon bond formation, involving the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1] For the synthesis of 4-(3-pyridyl)benzonitrile, this typically involves the reaction of a pyridylboronic acid derivative with a bromobenzonitrile derivative, or vice versa.

A key advantage of the Suzuki coupling is the use of organoboron reagents, which are generally thermally stable, tolerant of a wide range of functional groups, and considered to have low toxicity.[2] However, challenges can arise with heteroarylboronic acids, including pyridyl derivatives, which can be prone to protodeboronation.[1]

2.1.1. Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-limiting step. Following this, transmetalation occurs where the organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid with a base.[3] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1]

Figure 2: Suzuki-Miyaura mechanism for 4-(3-pyridyl)benzonitrile synthesis.

2.1.2. Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is adapted from a similar synthesis of (4-(Pyridin-3-yl)phenyl)methanol and represents a robust starting point.[4]

Figure 3: Experimental workflow for Suzuki-Miyaura synthesis.

Materials:

-

3-Pyridinylboronic acid (1.1 eq)

-

4-Bromobenzonitrile (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask, add 3-pyridinylboronic acid, 4-bromobenzonitrile, and potassium carbonate.

-

Add a mixture of 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio).

-

Degas the mixture by bubbling a gentle stream of argon or nitrogen through the solution for 20-30 minutes.

-

Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Attach a reflux condenser and heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-(3-pyridyl)benzonitrile.

Rationale for Experimental Choices:

-

Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used, commercially available catalyst that is effective for a wide range of Suzuki couplings. The triphenylphosphine ligands stabilize the Pd(0) species and facilitate the catalytic cycle. For more challenging couplings involving heteroaryl chlorides or sterically hindered substrates, more advanced, bulky, and electron-rich phosphine ligands like SPhos or XPhos may be required.[5]

-

Base: An inorganic base like K₂CO₃ is crucial for the activation of the boronic acid, facilitating the transmetalation step.[3] The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

The Negishi Coupling Pathway

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[6] This method is particularly well-suited for the synthesis of heteroaromatic compounds as organozinc reagents are often more reactive than their organoboron counterparts, and the reaction can proceed under milder conditions.[7]

2.2.1. Mechanistic Considerations

The mechanism of the Negishi coupling is similar to that of the Suzuki coupling, with the key difference being the transmetalation step, which involves an organozinc reagent.[8] The higher nucleophilicity of organozinc compounds often leads to faster transmetalation compared to organoboranes. However, organozinc reagents are sensitive to air and moisture, requiring anhydrous and inert reaction conditions.[8]

Figure 4: Negishi coupling mechanism for 4-(3-pyridyl)benzonitrile synthesis.

2.2.2. Experimental Protocol: Negishi Synthesis

This protocol involves the in-situ generation of the 3-pyridylzinc chloride reagent followed by the palladium-catalyzed coupling.[8][9]

Figure 5: Experimental workflow for Negishi synthesis.

Materials:

-

3-Bromopyridine (1.2 eq)

-

Magnesium turnings (1.3 eq)

-

Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)

-

4-Bromobenzonitrile (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of 3-pyridylzinc chloride: a. In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 3-bromopyridine in anhydrous THF to magnesium turnings. Gentle heating may be required to initiate the reaction. b. In a separate flame-dried flask, prepare a solution of anhydrous zinc chloride in THF. c. Cool the Grignard reagent to 0 °C and slowly add the zinc chloride solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete transmetalation.

-

Cross-Coupling Reaction: a. To the freshly prepared 3-pyridylzinc chloride solution, add 4-bromobenzonitrile and the Pd(dppf)Cl₂ catalyst. b. Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS. c. Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. d. Extract the product with ethyl acetate.

-

Work-up and Purification: a. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. b. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Organometallic Reagent: The in-situ preparation of the organozinc reagent from the more readily available Grignard reagent is a common and practical approach. Organozinc reagents exhibit high functional group tolerance.[7]

-

Catalyst System: Pd(dppf)Cl₂ is a robust and effective catalyst for a wide range of cross-coupling reactions, including those involving heteroaryl substrates. The dppf ligand provides a good balance of steric bulk and electron-donating properties to promote the catalytic cycle.

Two-Step Approach: Biaryl Formation followed by Cyanation

Step 1: Synthesis of 3-(4-Bromophenyl)pyridine

This intermediate can be synthesized via a standard Suzuki-Miyaura coupling between 3-pyridylboronic acid and 1,4-dibromobenzene. The reaction conditions would be similar to those described in section 2.1.2.

Step 2: Cyanation of 3-(4-Bromophenyl)pyridine

The conversion of an aryl bromide to a benzonitrile is a well-established transformation. Modern palladium-catalyzed cyanation methods offer significant advantages over traditional methods like the Rosenmund-von Braun reaction, which often require harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[10] The use of less toxic cyanide sources such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) is now preferred.[10][11]

3.2.1. Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is based on general methods for the cyanation of aryl bromides using Zn(CN)₂.[11][12]

Materials:

-

3-(4-Bromophenyl)pyridine (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂) (0.6 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

Procedure:

-

In a flame-dried Schlenk tube, combine 3-(4-bromophenyl)pyridine, zinc cyanide, Pd₂(dba)₃, and dppf.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Rationale for Experimental Choices:

-

Cyanide Source: Zn(CN)₂ is a less toxic and more convenient cyanide source compared to alkali metal cyanides.[10]

-

Catalyst System: The Pd₂(dba)₃/dppf system is a highly effective catalyst for a broad range of cross-coupling reactions, including cyanations. The dppf ligand is crucial for preventing catalyst deactivation by the cyanide ions.[10]

Comparative Analysis of Synthesis Pathways

The choice of synthetic route to 4-(3-pyridyl)benzonitrile depends on several factors, including the availability of starting materials, desired scale, cost, and the specific capabilities of the laboratory.

| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Two-Step Cyanation |

| Starting Materials | Pyridylboronic acid/ester & Aryl halide | Pyridyl halide & Organozinc reagent | Pyridylboronic acid & Dihaloarene, then Cyanide source |

| Reaction Conditions | Generally mild to moderate | Often milder than Suzuki | Two distinct reaction steps |

| Functional Group Tolerance | Good, but sensitive to protodeboronation | Excellent | Dependent on both coupling and cyanation steps |

| Reagent Sensitivity | Boronic acids are generally air/moisture stable | Organozinc reagents are air/moisture sensitive | Cyanide sources can be toxic; requires careful handling |

| Typical Yields | Moderate to High | High | Moderate to High (overall) |

| Key Advantages | Commercially available reagents, low toxicity of boron compounds | High reactivity, good for heteroaromatics | Modular approach, avoids direct coupling with cyano-group |

| Key Disadvantages | Potential for protodeboronation of pyridylboronic acid | Requires anhydrous/inert conditions | Longer overall synthesis |

Conclusion

The synthesis of 4-(3-pyridyl)benzonitrile can be effectively achieved through several robust palladium-catalyzed methodologies. The Suzuki-Miyaura and Negishi couplings represent the most direct and convergent approaches, with the choice between them often depending on the specific substrate availability and the experimental setup. The Negishi coupling, while requiring more stringent anhydrous conditions, often provides higher reactivity and reliability for heteroaromatic substrates. The Suzuki-Miyaura reaction offers the convenience of using more stable organoboron reagents. The two-step cyanation route provides a valuable alternative, offering modularity and potentially circumventing issues related to the direct coupling of nitrile-containing substrates. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can select and optimize the most suitable pathway for their specific needs in the synthesis of this important chemical intermediate.

References

-

NROChemistry. (n.d.). Negishi Coupling. Retrieved from [Link]

- Fors, B. P., Dooleweerdt, K., St-Jean, F., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(43), 15777–15781.

- Organ, M. G., et al. (2015). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Dalton Transactions, 44(36), 15838-15847.

- Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51.

- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Chen, J., & Li, X. (2021). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ChemistrySelect, 6(1), 1-13.

- Reddy, M. S., et al. (2012). Suzuki coupling of different chloropyridines with phenylboronic acids. Tetrahedron Letters, 53(15), 1934-1937.

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Kumar, A., & Kumar, S. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 11(1), 1-18.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Al-Masum, M., & Islam, M. S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

- Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Journal of the American Chemical Society, 128(40), 13162–13163.

- Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Organic Letters, 19(8), 2118-2121.

- Cho, S. H., et al. (2010). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 132(26), 9122–9124.

- Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters, 19(8), 2118-2121.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 131(25), 8730–8731.

- Reddy, M. S., et al. (2004). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. Tetrahedron Letters, 45(1), 121-123.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Lau, Y. K., Tse, M. H., Choy, P. Y., & Kwong, F. Y. (2016).

- Ouali, A., & Taillefer, M. (2007). Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals.

- Motoyama, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

- Li, W., Nelson, D. P., Jensen, M. S., & Hoerrner, R. S. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89.

- Dounay, A. B., & Overman, L. E. (2003). Recent Advances in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Chemical Reviews, 103(8), 2945–2963.

- Negishi, E.-i. (2002). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Accounts of Chemical Research, 35(9), 766–775.

- Reddy, M. S., et al. (2008). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synthesis, 2008(10), 1541-1546.

- Cid, J. M., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(46), 10473-10480.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Negishi Coupling | NROChemistry [nrochemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 12. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]

Spectroscopic Characterization of 4-(Pyridin-3-yl)benzonitrile: A Technical Guide for Medicinal Chemists and Researchers

Abstract

4-(Pyridin-3-yl)benzonitrile is a heterocyclic aromatic compound featuring a pyridine ring linked to a benzonitrile moiety. This structural motif is of significant interest to the pharmaceutical industry, serving as a key scaffold in the development of targeted therapeutics, particularly kinase inhibitors. The bioisosteric relationship between the nitrile group and a hydrogen-bond-accepting nitrogen in a pyridine ring allows this scaffold to mimic critical interactions within enzyme active sites. A thorough understanding of its spectroscopic properties is fundamental for unambiguous identification, purity assessment, and structural confirmation during synthesis and drug discovery campaigns. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Introduction: The Significance of the Pyridylbenzonitrile Scaffold

In modern drug discovery, the strategic replacement of one functional group or ring system with another that retains similar steric and electronic properties—a concept known as bioisosterism—is a cornerstone of lead optimization. The pyridine and benzonitrile moieties are well-established bioisosteres. The nitrogen atom of a pyridine ring and the nitrogen of a nitrile group both serve as effective hydrogen bond acceptors, a critical interaction for ligand-protein binding.[1] Consequently, scaffolds like this compound are prevalent in medicinal chemistry literature as they offer a unique combination of structural rigidity, synthetic tractability, and potent biological activity. Accurate and efficient characterization is paramount, and spectroscopy provides the essential toolkit. This document serves as a practical reference for the interpretation of its primary spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the atomic connectivity and confirm the identity of this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used.

Caption: Structure and numbering of this compound.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum is outlined below. The causality for these steps is to ensure a homogeneous sample in a deuterated solvent, minimizing signal interference from the solvent itself and allowing for proper magnetic field shimming.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Expected ¹H NMR Data

While a definitive experimental spectrum is not publicly available, the expected chemical shifts (δ) and coupling constants (J) can be reliably predicted based on the electronic properties of the pyridine and benzonitrile rings. The data are presented for a standard solvent like deuterochloroform (CDCl₃).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.9 - 9.1 | d (doublet) or s (singlet) | J ≈ 2.0 Hz | 1H |

| H-6 | ~8.6 - 8.7 | dd (doublet of doublets) | J ≈ 4.8, 1.5 Hz | 1H |

| H-5 | ~7.9 - 8.1 | ddd (doublet of doublet of doublets) | J ≈ 8.0, 2.0, 1.5 Hz | 1H |

| H-2', H-6' | ~7.7 - 7.8 | d (doublet) | J ≈ 8.5 Hz | 2H |

| H-3', H-5' | ~7.7 - 7.8 | d (doublet) | J ≈ 8.5 Hz | 2H |

| H-4 | ~7.4 - 7.5 | dd (doublet of doublets) | J ≈ 8.0, 4.8 Hz | 1H |

Interpretation of the ¹H NMR Spectrum

-

Pyridine Ring Protons (H-2, H-4, H-5, H-6): The protons on the pyridine ring are the most deshielded due to the electron-withdrawing effect of the nitrogen atom.

-

H-2 and H-6: These protons are adjacent to the nitrogen (ortho), making them the most downfield. H-2 is expected to be a narrow doublet or singlet due to a small four-bond coupling to H-4. H-6 will appear as a doublet of doublets, coupling to both H-5 (vicinal, ~4.8 Hz) and H-2 (meta, ~1.5 Hz).

-

H-5 and H-4: H-5 is coupled to H-6, H-4, and H-2, leading to a more complex multiplet (ddd). H-4 will be a doublet of doublets from coupling to its neighbors, H-5 and H-3.

-

-

Benzonitrile Ring Protons (H-2', H-3', H-5', H-6'): The benzonitrile ring protons form a classic AA'BB' system, which often appears as two apparent doublets. The electron-withdrawing nitrile group deshields the ortho protons (H-3', H-5') relative to the meta protons (H-2', H-6'), but the direct connection to the pyridine ring complicates this simple picture. Both sets of protons are expected in a similar region, around 7.7-7.8 ppm.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

| Carbon Assignment | Predicted δ (ppm) |

| C-2 | ~151 |

| C-6 | ~148 |

| C-5 | ~135 |

| C-4 | ~124 |

| C-1' | ~143 |

| C-4' | ~112 |

| C-2', C-6' | ~133 |

| C-3', C-5' | ~128 |

| C-3 | ~134 |

| C≡N | ~118 |

Interpretation of the ¹³C NMR Spectrum

-

Quaternary Carbons: Four carbons will not have attached protons and may appear weaker due to longer relaxation times. These are the ipso-carbons of the biaryl link (C-3, C-1'), the carbon bearing the nitrile group (C-4'), and the nitrile carbon itself (C≡N).

-

Pyridine Carbons: The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded and appear furthest downfield (~148-151 ppm).

-

Benzonitrile Carbons: The nitrile carbon (C≡N) has a characteristic chemical shift around 118 ppm. The carbon attached to it (C-4') is shifted upfield to ~112 ppm.

-

Aromatic CH Carbons: The remaining aromatic carbons with attached protons will appear in the typical region of ~124-135 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FT-IR via KBr Pellet

For solid samples like this compound, the KBr pellet method is a robust and common technique. The principle is to disperse the analyte in an IR-transparent matrix (potassium bromide) to allow for analysis in transmission mode.[2]

-

Sample Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[2] The fine grinding is critical to reduce scattering of the IR beam.

-

Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes to form a thin, transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.

-

Background Collection: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The data is typically plotted as % Transmittance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2230 - 2220 | C≡N Stretch | Nitrile |

| ~1600 - 1450 | C=C and C=N Stretch | Aromatic Rings |

| ~900 - 675 | C-H Bend (out-of-plane) | Aromatic |

Interpretation of the IR Spectrum

-

Nitrile Stretch (C≡N): The most diagnostic peak in the spectrum will be a sharp, strong absorption between 2220 and 2230 cm⁻¹. The conjugation with the benzene ring slightly lowers this frequency from that of an aliphatic nitrile. Its presence is a key confirmation of the benzonitrile moiety.

-

Aromatic C-H Stretch: A group of weaker bands will appear just above 3000 cm⁻¹, characteristic of C-H bonds on aromatic rings.

-

Aromatic Ring Skeletal Vibrations: Strong to medium absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine and benzene rings.

-

C-H Bending: The "fingerprint region" below 1000 cm⁻¹ will contain numerous bands corresponding to out-of-plane C-H bending, which are characteristic of the substitution patterns on the two aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural clues through fragmentation patterns.

Experimental Protocol: Electron Impact (EI) Mass Spectrometry

Electron Impact is a "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching.

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the M⁺• causes it to be in a highly excited state, leading to fragmentation into smaller, stable cations and neutral radicals.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Expected Mass Spectrum Data

The molecular formula of this compound is C₁₂H₈N₂.

| Ion | m/z (Predicted) | Identity |

| [M]⁺• | 180.07 | Molecular Ion |

| [M-HCN]⁺• | 153.06 | Loss of hydrogen cyanide |

| [C₆H₄CN]⁺ | 102.03 | Benzonitrile cation |

| [C₅H₄N]⁺ | 78.03 | Pyridyl cation |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺•): The molecular weight is 180.21 g/mol . A prominent peak at m/z = 180 is expected, corresponding to the intact molecule with one electron removed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₁₂H₈N₂ with an exact mass of 180.0687.

-

Key Fragmentation: The biaryl C-C bond is a likely point of cleavage. This would lead to two significant fragment ions:

-

m/z = 102: Corresponding to the benzonitrile fragment, [C₆H₄CN]⁺.

-

m/z = 78: Corresponding to the pyridyl fragment, [C₅H₄N]⁺.

-

-

Other Fragments: A peak at m/z = 153, corresponding to the loss of a neutral HCN molecule (27 Da) from the molecular ion, is also a plausible fragmentation pathway for a nitrile-containing aromatic compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of tools for the structural verification of this compound. The ¹H and ¹³C NMR spectra confirm the specific arrangement of atoms and the connectivity of the two aromatic rings. The prominent nitrile stretch in the IR spectrum provides unambiguous evidence for this key functional group. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these data form a unique spectroscopic fingerprint, ensuring the identity and purity of this important scaffold for researchers in drug discovery and synthetic chemistry.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 294648-03-6 | 4-(Pyridine-3-yl)benzonitrile. Retrieved January 11, 2026, from [Link]

-

Appchem. (n.d.). This compound | 294648-03-6. Retrieved January 11, 2026, from [Link]

-

Tetrahedron. (n.d.). 294648-03-6 | 4-(3-Pyridyl)benzonitrile. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 11, 2026, from [Link]

-

ChemUniverse. (n.d.). 4-(3-PYRIDYL)BENZONITRILE [P58334]. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile. Retrieved January 11, 2026, from [Link]

-

Hu, B. (2008). 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o973. Retrieved from [Link]

-

ResearchGate. (n.d.). A three-step strategy for the conversion of pyridines into benzonitriles. Retrieved January 11, 2026, from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Retrieved January 11, 2026, from [Link]

-

University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved January 11, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 11, 2026, from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

-

University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved January 11, 2026, from [Link]

-

AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved January 11, 2026, from [Link]

-

MDPI. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Retrieved January 11, 2026, from [Link]

Sources

Solubility of 4-(Pyridin-3-yl)benzonitrile in common lab solvents

An In-depth Technical Guide to the Solubility of 4-(Pyridin-3-yl)benzonitrile in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary drug discovery and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document delivers a predictive solubility profile based on first principles of physical organic chemistry and an analysis of its constituent moieties. Critically, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in a range of common laboratory solvents. These methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data essential for process development, formulation, and medicinal chemistry applications.

Introduction: The Strategic Importance of this compound

This compound (C₁₂H₈N₂) is a bifunctional aromatic compound featuring a pyridine ring linked to a benzonitrile moiety.[1] This unique architecture makes it a valuable intermediate in the synthesis of complex molecular scaffolds. The pyridine nitrogen offers a site for hydrogen bonding and potential salt formation, while the nitrile group is a versatile synthetic handle and can act as a hydrogen bond acceptor or participate in key binding interactions within biological targets.[2] Its derivatives have been explored in the development of kinase inhibitors and other therapeutic agents, where solubility directly impacts bioavailability, formulation, and efficacy.[3][4]

A thorough understanding of a compound's solubility is a cornerstone of successful research and development. It dictates the choice of solvents for chemical reactions, purification (e.g., crystallization), and analytical characterization. For drug development professionals, solubility in both aqueous and organic media is a critical parameter that influences everything from initial screening assays to final dosage form design. This guide provides the foundational knowledge and practical tools to navigate the solubility challenges associated with this compound.

Molecular Structure Analysis and Predicted Solubility

The solubility of a molecule is governed by its polarity, size, and its capacity for intermolecular interactions, such as hydrogen bonding and van der Waals forces. The principle of "like dissolves like" serves as an excellent predictive tool.[5]

Chemical Structure: this compound

-

Molecular Formula: C₁₂H₈N₂[1]

-

Molecular Weight: 180.20 g/mol [1]

-

Key Features:

-

Pyridine Ring: A polar, aromatic heterocycle. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting basic character.[6] Pyridine itself is miscible with a wide array of both polar and nonpolar solvents.[7]

-

Benzonitrile Moiety: A largely nonpolar benzene ring functionalized with a polar cyano (-C≡N) group. Benzonitrile exhibits low solubility in water but is miscible with many organic solvents like ethanol and acetone.[8][9][10]

-

Overall Polarity: The molecule is a rigid, planar structure with two polar functional groups. The combination of a large, nonpolar aromatic surface area with specific polar sites suggests a complex solubility profile.

-

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the pyridine nitrogen and the nitrile group allows for hydrogen bonding with protic solvents. However, the large, hydrophobic biphenyl core (12 carbons) will significantly counteract this effect. Therefore, low to moderate solubility is expected. Solubility in alcohols like methanol and ethanol will likely be higher than in water due to their ability to engage in both hydrogen bonding and nonpolar interactions.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar and can engage in dipole-dipole interactions with the polar sites of the molecule. DMSO and DMF are particularly powerful solvents for this class of compound. Good to high solubility is predicted in these solvents.

-